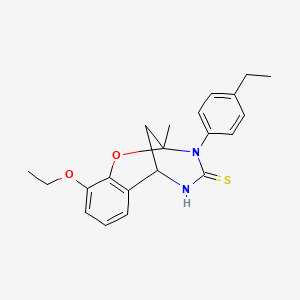![molecular formula C18H15N5OS2 B2932817 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034496-71-2](/img/structure/B2932817.png)
1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a unique combination of benzothiazole, pyrazine, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Moiety: Starting with 2-methylbenzothiazole, which can be synthesized via the cyclization of o-aminothiophenol with acetic acid.
Pyrazine Derivative Synthesis: The pyrazine ring can be constructed through the condensation of appropriate diamines with diketones.
Coupling Reactions: The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and benzothiazole rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Polymer Science: The compound can be incorporated into polymers to enhance their electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and pyrazine rings can engage in π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- 1-(2-Benzothiazolyl)-3-(2-pyridyl)urea
- 1-(2-Methylbenzothiazol-6-yl)-3-(2-pyridyl)urea
- 1-(2-Benzothiazolyl)-3-(2-thienyl)urea
Uniqueness: 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea stands out due to the presence of both pyrazine and thiophene rings, which are less common in similar compounds. This unique combination may confer distinct electronic and steric properties, enhancing its utility in various applications.
属性
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-11-22-13-9-12(4-5-15(13)26-11)23-18(24)21-10-14-17(20-7-6-19-14)16-3-2-8-25-16/h2-9H,10H2,1H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQSMSVXBYBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2932735.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932738.png)

![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2932743.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine](/img/structure/B2932744.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2932745.png)
![2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2932747.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2932748.png)
![Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate](/img/structure/B2932749.png)


![N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2932756.png)
oxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate](/img/structure/B2932757.png)
